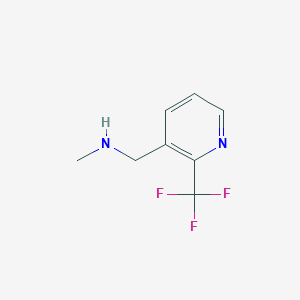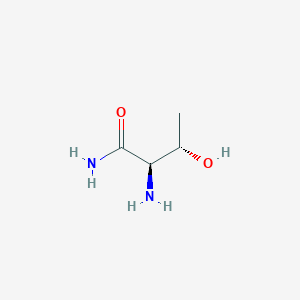
(2R,3S)-2-Amino-3-hydroxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-2-Amino-3-hydroxybutanamide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Amino-3-hydroxybutanamide can be achieved through several methods. One common approach involves the use of aldolase enzymes isolated from Streptomyces amakusaensis, which catalyze the reverse aldol reaction on racemic β-hydroxy-α-amino acids to yield the desired enantiomer with high enantiomeric purity . Another method involves the use of chiral derivatizing reagents such as S-(-)-menthyl chloroformate to form diastereomers, which are then separated and hydrolyzed to obtain the pure enantiomer .
Industrial Production Methods
Industrial production of this compound typically involves biocatalytic processes using engineered microbial strains. These strains are optimized to produce the compound in high yields and with high enantiomeric purity. The use of whole-cell biocatalysts and isolated enzymes from Yarrowia lipolytica has been explored for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-2-Amino-3-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or hydroxyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted amino alcohols.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-2-Amino-3-hydroxybutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzyme catalysis and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (2R,3S)-2-Amino-3-hydroxybutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, where it can act as a substrate or inhibitor. The pathways involved in its action include various metabolic and signaling pathways, depending on the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2R,3S)-2-Amino-3-hydroxybutanamide include other chiral amino alcohols and β-hydroxy-α-amino acids. Examples include (2S,3R)-2-Amino-3-hydroxybutanamide and (2R,3R)-2-Amino-3-hydroxybutanamide.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its diastereomers and enantiomers. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems .
Eigenschaften
Molekularformel |
C4H10N2O2 |
|---|---|
Molekulargewicht |
118.13 g/mol |
IUPAC-Name |
(2R,3S)-2-amino-3-hydroxybutanamide |
InChI |
InChI=1S/C4H10N2O2/c1-2(7)3(5)4(6)8/h2-3,7H,5H2,1H3,(H2,6,8)/t2-,3+/m0/s1 |
InChI-Schlüssel |
PZUOEYPTQJILHP-STHAYSLISA-N |
Isomerische SMILES |
C[C@@H]([C@H](C(=O)N)N)O |
Kanonische SMILES |
CC(C(C(=O)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


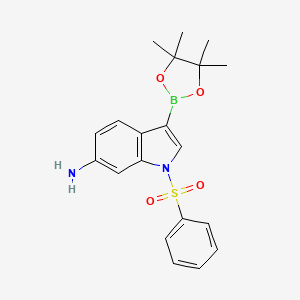


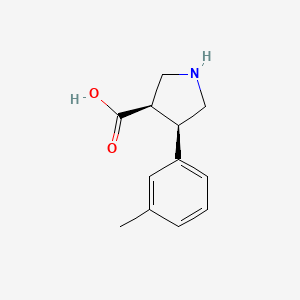
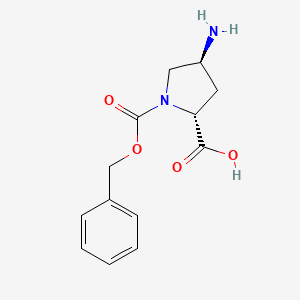
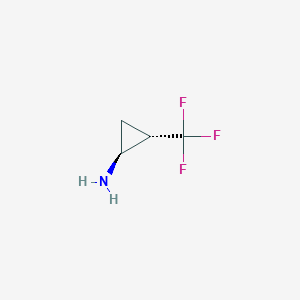
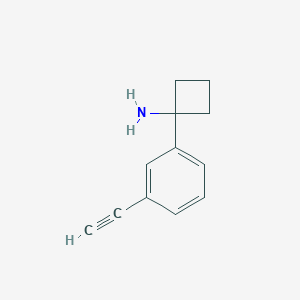
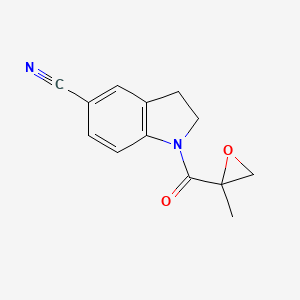


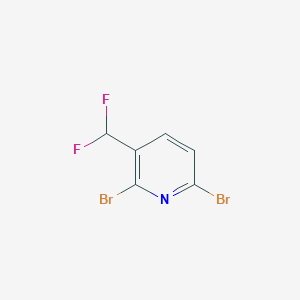
![1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B12962525.png)
